Escaline

Catalog No.
S1916984
CAS No.
39201-82-6
M.F
C12H19NO3
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Escaline

CAS Number

39201-82-6

Product Name

Escaline

IUPAC Name

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3

InChI Key

RHOGRSKNWDNCDN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1OC)CCN)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CCN)OC

Pharmacological Effects

Escaline, like mescaline, is believed to exert its effects by acting on serotonin receptors in the brain, particularly the 5-hydroxytryptamine 2A receptor (5-HT2A) []. This interaction can lead to alterations in perception, mood, and cognition, characteristic of psychedelic experiences. However, compared to mescaline, escaline's potency and specific effects are not as well documented [].

Potential Therapeutic Applications

Limited research suggests potential therapeutic applications for escaline, similar to those being explored for mescaline. These include:

  • Addiction Treatment: Studies suggest that psychedelics like mescaline may help with addiction by promoting neuroplasticity, the brain's ability to form new connections. Escaline, with its similar mechanism of action, might hold promise in this area, but more research is needed [].
  • Mental Health Conditions: Early studies on mescaline indicate potential benefits for treating anxiety and depression. Escaline's role in this area remains unexplored, but its effects on serotonin systems warrant further investigation [].

Escaline, chemically known as 3,5-Dimethoxy-4-ethoxyphenethylamine, is a synthetic psychedelic drug belonging to the phenethylamine class. It was first synthesized by Benington et al. in 1954 and later studied by David E. Nichols, who explored various mescaline analogs including escaline, proscaline, and isoproscaline. Escaline is recognized for its hallucinogenic properties and is considered an entheogen, which refers to substances that can induce spiritual or mystical experiences when consumed. The compound has a molecular formula of C₁₂H₁₉NO₃ and a molecular mass of 225.28 g/mol with a melting point of 165-166 °C for its hydrochloride form .

  • The exact mechanism of action of Escaline is not fully understood.
  • Like other psychedelics, it is thought to primarily interact with the serotonin 5-HT2A receptor in the brain [].
  • More research is needed to elucidate the specific mechanisms by which Escaline produces its effects.
  • Due to its psychoactive properties, Escaline is classified as a Schedule I controlled substance by many regulatory agencies [].
  • Schedule I substances are deemed to have a high potential for abuse and no currently accepted medical use.
  • Research on the safety and hazards of Escaline in humans is limited due to its controlled status.

  • Oxidation: It can be oxidized to produce corresponding quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to its corresponding amine using lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the ethoxy and methoxy positions with reagents such as sodium hydride and alkyl halides .

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium hydrideDimethylformamide (DMF) with alkyl halides

Escaline primarily acts as an agonist at the serotonin 5-HT₂A receptor, which is crucial for its psychoactive effects. Its potency at this receptor is reported to be 5-8 times greater than that of mescaline, leading to significant alterations in serotonergic signaling pathways. The activation of the 5-HT₂A receptor results in various cognitive and perceptual effects typical of psychedelics, including enhanced sensory perception, altered sense of time, and profound emotional experiences .

Cognitive Effects

Users report a range of cognitive effects including:

  • Increased music appreciation
  • Thought connectivity
  • Time distortion
  • Enhanced mindfulness
    These effects are generally less intense and shorter-lasting compared to those produced by other classical psychedelics like mescaline or LSD .

The synthesis of escaline typically involves the ethylation of 3,5-dimethoxyphenethylamine. The process can be summarized as follows:

  • Preparation of 3,5-dimethoxyphenethylamine.
  • Ethylation using ethyl iodide in the presence of a base such as potassium carbonate.
  • The reaction is conducted in an anhydrous solvent like dimethylformamide under reflux conditions.
  • The product is converted into its hydrochloride salt through treatment with hydrochloric acid.

Industrial production follows similar routes but on a larger scale, ensuring high yield and purity through methods like recrystallization or chromatography .

Escaline has been primarily studied for its psychoactive properties and potential applications in psychological therapies, particularly in understanding consciousness and treating various mental health disorders through psychedelic-assisted therapy. Its unique receptor binding profile makes it a valuable compound for research into psychedelic substances and their effects on human cognition and perception .

Interactions with other substances have been documented, emphasizing caution due to potential adverse effects:

  • Cannabis: Can significantly enhance the psychological effects of escaline, increasing risks of anxiety and paranoia.
  • Stimulants: May lead to unpredictable interactions that could amplify cardiovascular stress.
  • Lithium: Co-administration may increase risks of psychosis and seizures; thus, it is discouraged .

Escaline shares structural similarities with several other compounds within the phenethylamine class. Notable comparisons include:

CompoundDescriptionUnique Features
MescalineNaturally occurring psychedelic known for hallucinogenic effectsLower potency compared to escaline
ProscalineA mescaline analog with similar effects but different durationDistinct potency profile
IsoproscalineStructural isomer of proscaline with unique pharmacological propertiesDifferent receptor interaction dynamics

Uniqueness of Escaline

Escaline's uniqueness lies in its specific ethoxy substitution at the 4-position, which differentiates it from mescaline and other analogs. This modification contributes to escaline's higher potency and distinct receptor binding profile, making it a significant subject for psychedelic research .

XLogP3

1.2

LogP

1.11 (LogP)

UNII

Q13F1C1N8I

Other CAS

39201-82-6

Wikipedia

Escaline

Dates

Modify: 2024-04-14

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